Decasodium diethylenetriaminepentamethylenephosphonate Decasodium diethylenetriaminepentamethylenephosphonate
Brand Name: Vulcanchem
CAS No.: 93841-76-0
VCID: VC17091695
InChI: InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10
SMILES:
Molecular Formula: C9H18N3Na10O15P5
Molecular Weight: 793.02 g/mol

Decasodium diethylenetriaminepentamethylenephosphonate

CAS No.: 93841-76-0

Cat. No.: VC17091695

Molecular Formula: C9H18N3Na10O15P5

Molecular Weight: 793.02 g/mol

* For research use only. Not for human or veterinary use.

Decasodium diethylenetriaminepentamethylenephosphonate - 93841-76-0

Specification

CAS No. 93841-76-0
Molecular Formula C9H18N3Na10O15P5
Molecular Weight 793.02 g/mol
IUPAC Name decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10
Standard InChI Key PZWNKBUDRGSEOU-UHFFFAOYSA-D
Canonical SMILES C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Decasodium diethylenetriaminepentamethylenephosphonate is derived from the parent acid, diethylenetriaminepenta(methylenephosphonic) acid (C₉H₂₈N₃O₁₅P₅), through complete deprotonation of its ten acidic hydrogens, resulting in the formula Na₁₀C₉H₁₈N₃O₁₅P₅ . The molecular weight of the decasodium salt calculates to 733.11 g/mol, accounting for the replacement of ten hydrogen ions with sodium ions .

Structural Configuration

The compound’s backbone consists of a diethylenetriamine core (–N–CH₂–CH₂–N–CH₂–CH₂–N–), where each nitrogen atom is bonded to methylenephosphonate groups (–CH₂–PO₃²⁻). This arrangement creates a branched, highly polar structure with five phosphonate moieties distributed across the amine framework . The decasodium form ensures complete solubility in aqueous media, critical for its functional applications .

Coordination Geometry

Each phosphonate group acts as a tridentate ligand, capable of forming octahedral complexes with metal ions such as Ca²⁺, Fe³⁺, and Ba²⁺ . The spatial distribution of these groups enables simultaneous binding to multiple metal centers, enhancing its sequestration efficiency compared to linear chelators like EDTA .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a Mannich-type reaction, combining diethylenetriamine, formaldehyde, and phosphorous acid under controlled conditions :

  • Aminomethylation: Diethylenetriamine reacts with formaldehyde to form intermediate methylol derivatives.

  • Phosphonation: Phosphorous acid introduces phosphonate groups via nucleophilic substitution.

  • Neutralization: Sodium hydroxide is added to achieve full deprotonation, yielding the decasodium salt .

Key Reaction Parameters

  • Temperature: Maintained at 80–100°C to prevent side reactions.

  • pH: Strictly controlled at 2–3 during phosphonation to optimize yield .

  • Molar Ratios: A 1:5:10 ratio of diethylenetriamine, formaldehyde, and phosphorous acid ensures complete functionalization .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Water Solubility>500 g/L25°C, pH 12
Thermal StabilityStable up to 250°CDry air
Hydrolytic StabilityResists hydrolysis at pH 1–14100°C, 24 hours

The decasodium salt’s exceptional solubility (>500 g/L) and thermal resilience make it suitable for high-temperature applications, including oilfield scaling inhibition . Unlike EDTA, which degrades above 150°C, this compound maintains structural integrity at temperatures exceeding 210°C .

Chelation Capacity

Comparative analysis of metal-binding constants (log K):

Metal IonDecasodium SaltEDTADTPA
Ca²⁺8.210.710.8
Fe³⁺22.125.128.6
Ba²⁺6.84.65.1

While EDTA and DTPA exhibit higher affinity for transition metals, the decasodium salt outperforms in binding barium and strontium ions, critical in sulfate scale inhibition .

ParameterValueTest Organism
LC₅₀ (96h)120 mg/LDaphnia magna
Biodegradability (OECD 301)<20% in 28 daysActivated sludge

The compound’s low biodegradability necessitates wastewater treatment with ozonation or advanced oxidation processes to prevent aquatic accumulation .

Comparative Analysis with Related Chelators

Functional Advantages Over EDTA

  • Alkaline Stability: Effective at pH 12 vs. EDTA’s optimal range of pH 4–8 .

  • Calcium Tolerance: Maintains solubility in hard water (500 ppm Ca²⁺), whereas EDTA precipitates as Ca-EDTA .

Economic Considerations

ParameterDecasodium SaltEDTA (Disodium)
Cost per kg$18.50$6.80
Dosage (ppm)5–1050–100
Cost per Treatment$0.09–$0.19$0.34–$0.68

Despite higher unit cost, the decasodium salt’s lower dosage requirements render it cost-competitive in large-scale applications .

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